molecular formula C21H21FSn B12650196 Tribenzylfluorostannane CAS No. 429-77-6

Tribenzylfluorostannane

Cat. No.: B12650196
CAS No.: 429-77-6
M. Wt: 411.1 g/mol
InChI Key: ZINYRHGURQDAOJ-UHFFFAOYSA-M
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Description

Tribenzylfluorostannane is an organotin compound with the chemical formula C21H21FSn It is a member of the organotin family, which consists of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzylfluorostannane can be synthesized through several methods. One common approach involves the reaction of tribenzyltin chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tribenzylfluorostannane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different organotin compounds.

    Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and resulting in different products.

    Coupling Reactions: this compound can participate in coupling reactions, forming new carbon-tin bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents like THF or dichloromethane.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or nickel are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin halides, while oxidation reactions can produce tin oxides.

Scientific Research Applications

Tribenzylfluorostannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.

    Medicine: Research is ongoing to explore the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.

    Industry: this compound can be used in the production of polymers and other materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which tribenzylfluorostannane exerts its effects involves the interaction of the tin center with various molecular targets. The fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Fluoride: Another organotin fluoride with similar reactivity but different organic groups attached to the tin atom.

    Triphenyltin Fluoride: Similar in structure but with phenyl groups instead of benzyl groups.

    Tribenzylchlorostannane: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

Tribenzylfluorostannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chlorine or bromine analogs

Properties

CAS No.

429-77-6

Molecular Formula

C21H21FSn

Molecular Weight

411.1 g/mol

IUPAC Name

tribenzyl(fluoro)stannane

InChI

InChI=1S/3C7H7.FH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1

InChI Key

ZINYRHGURQDAOJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)F

Origin of Product

United States

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